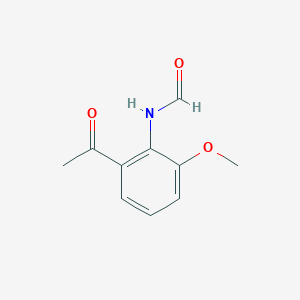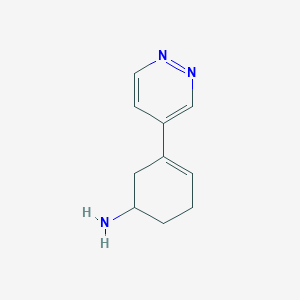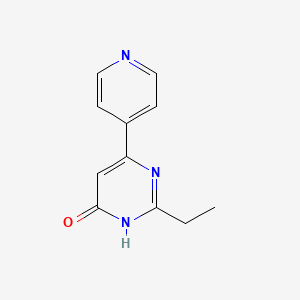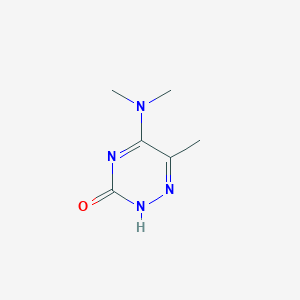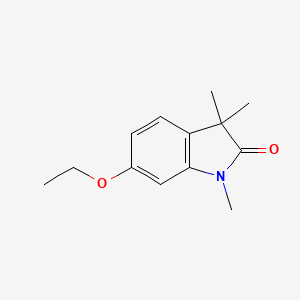
N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the thiadiazole ring imparts unique characteristics to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with isobutyl halides. A common method includes the use of potassium hydroxide (KOH) as a base and a mixture of ethanol and water as the solvent. The reaction is carried out at room temperature under atmospheric conditions, and the progress is monitored using thin-layer chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent composition can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to form thiols or amines.
Substitution: Reaction with nucleophiles or electrophiles to introduce different functional groups.
Common Reagents and Conditions
N-Alkylation: Alkyl halides, KOH, ethanol/water mixture, room temperature.
Oxidation: Hydrogen peroxide, acetic acid, elevated temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Various nucleophiles or electrophiles, appropriate solvents, and catalysts.
Major Products Formed
N-Alkylation: Secondary and tertiary amines.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Functionalized thiadiazole derivatives.
科学研究应用
N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of microbial enzymes, leading to the disruption of essential metabolic processes in bacteria or fungi . Additionally, its interaction with cellular pathways can induce apoptosis or cell cycle arrest in cancer cells.
相似化合物的比较
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-amine: Lacks the isobutyl group, resulting in different chemical and biological properties.
N-Phenyl-5-methyl-1,3,4-thiadiazol-2-amine: Contains a phenyl group instead of an isobutyl group, leading to variations in reactivity and applications.
5-(Methylsulfanyl)-1,3,4-thiadiazol-2-amine: Contains a methylsulfanyl group, which imparts different chemical characteristics.
Uniqueness
N-Isobutyl-5-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the isobutyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other thiadiazole derivatives and contributes to its specific applications in various fields .
属性
分子式 |
C7H13N3S |
|---|---|
分子量 |
171.27 g/mol |
IUPAC 名称 |
5-methyl-N-(2-methylpropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H13N3S/c1-5(2)4-8-7-10-9-6(3)11-7/h5H,4H2,1-3H3,(H,8,10) |
InChI 键 |
KFEKCVCKKQBJIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(S1)NCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether](/img/structure/B13100713.png)
![4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)

![2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)
